2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid is a complex organic compound characterized by its unique structural features, including a benzazepine core and multiple functional groups such as a carbonyl group and a carboxylic acid group. This compound is notable for its potential applications in pharmaceutical synthesis, particularly as an intermediate in the development of biologically active molecules. The molecular formula for this compound is .
The compound is classified under several categories:
The synthesis of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid typically involves several steps:
In industrial settings, flow microreactor systems may be utilized to enhance the efficiency of these reactions .
The molecular structure of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid features:
The InChI representation for this compound is:
This representation encapsulates its complex structure and connectivity .
The compound participates in various chemical reactions typical for benzazepines and carboxylic acids:
These reactions are fundamental in synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. It protects amino acids during coupling reactions to form dipeptides. Upon completion of peptide synthesis, the protecting group can be removed under acidic or basic conditions to yield the free amino acids or peptides.
This compound is involved in biochemical pathways related to peptide bond formation and plays a significant role in drug development targeting various biological systems .
The physical properties of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid include:
Chemical properties include:
Relevant data indicates that it may exhibit moderate stability under standard laboratory conditions but could be sensitive to strong acids or bases during synthetic procedures .
The primary applications of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid include:
The benzazepine scaffold represents a privileged structure in medicinal chemistry, characterized by a seven-membered nitrogen-containing ring fused to a benzene moiety. This core structure has enabled the development of numerous clinically significant therapeutics over several decades. Early benzazepine derivatives like fenoldopam emerged as selective dopamine receptor agonists for hypertension management, leveraging the scaffold's ability to mimic endogenous catecholamine geometry [4]. The structural versatility of benzazepines is further exemplified by mirtazapine, a 1,5-benzodiazepine derivative approved as a noradrenergic and specific serotonergic antidepressant (NaSSA) agent. Its pyrazino[2,1-a]pyrido[2,3-c][1]benzazepine structure demonstrates the scaffold's capacity for complex polycyclic integration while maintaining target specificity [4]. More recently, suvorexant, containing a diazepane-fused benzazepine core, was developed as a dual orexin receptor antagonist for insomnia treatment, highlighting the scaffold's continued relevance in modern neuropharmacology [5]. The evolution from simple benzazepines to complex derivatives underscores the scaffold's adaptability in addressing diverse therapeutic targets.
Table 1: Clinically Significant Benzazepine-Based Pharmaceuticals
Compound Name | Therapeutic Category | Key Structural Features |
---|---|---|
Fenoldopam | Dopamine D1 receptor agonist (Hypertension) | 3-Hydroxy substitution pattern |
Mirtazapine | Tetracyclic antidepressant (NaSSA) | Pyrazino-pyrido benzazepine fusion |
OPC31260 | Vasopressin V2 receptor antagonist | 5-Dimethylamino substitution |
Suvorexant | Orexin receptor antagonist (Insomnia) | Diazepane-fused benzazepine |
The 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine framework provides distinctive structural and electronic properties that enhance its utility in drug design. The saturated seven-membered ring adopts a semi-rigid conformation that positions substituents in defined spatial orientations, enabling precise interactions with biological targets. X-ray crystallographic analyses reveal that the carbonyl group at position 2 creates an electronic polarization along the heterocyclic ring, enhancing hydrogen-bond acceptor capacity . This polarization significantly influences the molecule's overall dipole moment (calculated at ~4.2 Debye), promoting favorable solvation and target binding characteristics. The tetrahydro configuration reduces ring flexibility compared to fully unsaturated analogs, providing conformational restraint that minimizes entropic penalties upon protein binding .
Positional substitution dramatically modulates physicochemical properties. For 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-ol, the hydroxyl group at C3 enables extensive hydrogen-bonding networks while increasing aqueous solubility (log P reduction of ~1.2 units versus unsubstituted analogs) . In the target molecule 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid, the carboxylate at C7 introduces both acidic character and additional hydrogen-bonding capabilities. The benzo-fused ring system provides a planar aromatic surface for π-π stacking interactions with protein residues, while the partially saturated azepine ring offers torsional flexibility necessary for adapting to binding site contours.
Table 2: Structural Features and Properties of 2-Oxo Tetrahydrobenzazepine Derivatives
Position | Substituent | Key Properties | Biological Implications |
---|---|---|---|
C2 | Oxo (carbonyl) | Strong H-bond acceptor; Electron-withdrawing | Enhances binding specificity; Polarizes ring electrons |
C3 | Hydroxyl | H-bond donor/acceptor; Chirality center | Enables stereoselective interactions; Modulates solubility |
C7 | Carboxylic acid | Strong H-bond donor/acceptor; Ionizable (pKa ~4.2) | Salt formation capability; Enhanced water solubility; Metal chelation |
Ring system | Tetrahydrobenzazepine | Semi-rigid conformation; Defined stereochemistry | Reduces binding entropy; Enforces bioactive conformation |
Synthetic methodologies for accessing this core include ring-closing metathesis, zirconium-mediated cyclizations, and solid-phase synthesis techniques [4] . Particularly efficient routes involve the cyclization of appropriately substituted aniline precursors with γ-halo carbonyl compounds under basic conditions, followed by oxidation state adjustments. The 7-carboxylic acid derivative specifically can be obtained through ortho-directed metalation of protected benzazepine intermediates followed by carboxylation with solid CO₂ .
The strategic incorporation of a carboxylic acid at the C7 position of the benzazepine scaffold profoundly impacts molecular interactions and physicochemical behavior. This functional group serves as a versatile bioisostere for phosphate groups in biological recognition processes, enabling potent inhibition of enzymes that naturally interact with phosphorylated substrates. The carboxylic acid's ionization profile (predicted pKa ~4.2) ensures partial deprotonation at physiological pH, facilitating electrostatic interactions with basic amino acid residues (arginine, lysine, histidine) in target proteins [2]. This characteristic is leveraged in the design of metalloenzyme inhibitors where the carboxylate can coordinate active site zinc ions with binding constants (Kd) in the micromolar range [7].
Carboxylic acid functionalization dramatically alters solubility profiles. While unsubstituted 2,3,4,5-tetrahydro-1H-1-benzazepine exhibits minimal aqueous solubility (<0.1 mg/mL), the 7-carboxylic acid derivative demonstrates substantially enhanced hydrophilicity (>5 mg/mL), facilitating formulation and improving oral bioavailability [1] [2]. This increased polarity is quantified by calculated partition coefficients, where the carboxylic acid reduces log D₇.₄ by approximately 3.0 units compared to methyl-substituted analogs. The acid functionality further enables salt formation with pharmaceutically acceptable counterions, as evidenced by the isolation of monosodium salts that improve crystalline properties and thermal stability [7].
In targeted drug design, the carboxylic acid group serves as a synthetic handle for diverse derivatization strategies. Amide coupling reactions with amines using activating agents like HATU or EDCI provide access to carboxamide libraries for structure-activity relationship studies [8]. Reduction to alcohols or conversion to esters enables prodrug strategies that enhance membrane permeability. The acid's presence is particularly advantageous in developing cholesteryl ester transfer protein (CETP) inhibitors, where it facilitates critical hydrogen bonding with Thr231 and Ser230 residues in the protein's active site [4]. In benzodiazepine-derived therapeutics, carboxylic acid functionalization has been instrumental in optimizing receptor binding kinetics while reducing central nervous system side effects through decreased blood-brain barrier penetration. The strategic positioning at C7 maximizes these effects by projecting the functional group toward solvent-accessible regions in target complexes, as confirmed through molecular docking simulations against serotonin receptor subtypes .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: